molecular formula C11H21NO B6432047 (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol CAS No. 174293-30-2

(1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol

Cat. No.: B6432047
CAS No.: 174293-30-2
M. Wt: 183.29 g/mol
InChI Key: UXCABTUQGBBPPF-QWRGUYRKSA-N
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Description

(1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a piperidine ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol typically involves the following steps:

    Cyclohexanone Derivative Formation: Starting with a cyclohexanone derivative, the compound undergoes a nucleophilic addition reaction with piperidine under controlled conditions.

    Reduction: The resulting intermediate is then subjected to reduction, often using a reducing agent such as sodium borohydride or lithium aluminum hydride, to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

(1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (1R,2S)-2-(piperidin-1-yl)cyclohexan-1-ol: A diastereomer with different stereochemistry.

    (1S,2R)-2-(piperidin-1-yl)cyclohexan-1-ol: Another diastereomer with distinct properties.

    2-(piperidin-1-yl)cyclohexanone: A related compound lacking the hydroxyl group.

Uniqueness: (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic profiles compared to its diastereomers and related compounds.

Properties

IUPAC Name

(1S,2S)-2-piperidin-1-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCABTUQGBBPPF-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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